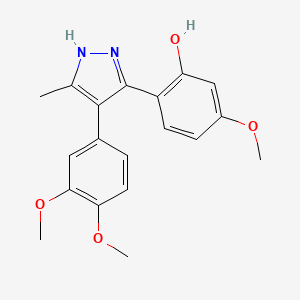

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol

Description

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-11-18(12-5-8-16(24-3)17(9-12)25-4)19(21-20-11)14-7-6-13(23-2)10-15(14)22/h5-10,22H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSWAMZKQYCOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core. This can be achieved by the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions: The next step involves the introduction of the 5-methyl group on the pyrazole ring. This can be done using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Coupling Reactions: The final step is the coupling of the pyrazole derivative with 5-methoxyphenol. This can be achieved through a Suzuki coupling reaction using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyrazole ring or the phenolic hydroxyl group, potentially leading to the formation of dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents like nitric acid can introduce nitro groups.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Applications in Scientific Research

-

Anticancer Activity

- Studies have indicated that compounds similar to 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol exhibit significant anticancer properties. The pyrazole ring is known for its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Research has shown that derivatives can induce apoptosis in various cancer cell lines, suggesting potential as chemotherapeutic agents.

-

Anti-inflammatory Effects

- The presence of the methoxy groups in the structure enhances the compound's ability to reduce inflammation. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

-

Antioxidant Properties

- The antioxidant potential of this compound has been explored in various studies. It has been shown to scavenge free radicals and reduce oxidative stress markers in biological systems, which is crucial for preventing cellular damage and related diseases.

-

Neuroprotective Effects

- Emerging research suggests that compounds based on this structure may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory responses and protection against neuronal apoptosis.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Research conducted on the anti-inflammatory properties of similar compounds revealed that they significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with various molecular targets. The methoxy and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Functional Group Analysis

Pyrazole Core Variations: The target compound features a fully aromatic pyrazole ring, whereas analogs like 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol () possess a 4,5-dihydropyrazole (pyrazoline) core.

Substituent Effects: 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl: The target compound’s 3,4-dimethoxyphenyl group provides stronger electron-donating effects than the 4-methoxyphenyl group in 5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol (), enhancing its redox activity . For example, 2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol () incorporates a nitrobenzyloxy group, which is electron-withdrawing and may reduce antioxidant efficacy compared to the target compound’s methoxy-phenol group .

Hydrogen Bonding and Crystallography: The phenolic hydroxyl group in the target compound facilitates hydrogen bonding, as observed in 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (), which forms intermolecular O–H···N bonds in its crystal lattice. Such interactions enhance stability and solubility, critical for bioavailability .

Key Findings :

- The absence of a methyl group in ’s compound may reduce steric protection of the phenolic hydroxyl, diminishing its stability under oxidative conditions .

Biological Activity

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 354.4 g/mol. The compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a methoxyphenol moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4 |

| Molar Mass | 354.4 g/mol |

| Density | 1.202 g/cm³ (predicted) |

| Boiling Point | 501.8 °C (predicted) |

| pKa | 8.40 (predicted) |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal function.

- Receptor Modulation : It can modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have reported that derivatives of pyrazole compounds show significant anticancer properties. For instance, docking studies with human prostaglandin reductase (PTGR2) suggest that the compound may inhibit this enzyme, which is involved in cancer progression . The binding interactions indicate potential for developing anticancer agents based on this scaffold.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity compared to standard antibiotics .

Anti-inflammatory Properties

The structural features of the compound suggest potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI highlighted the synthesis and characterization of pyrazole derivatives, showing that certain modifications enhance anticancer activity through enzyme inhibition .

- Antimicrobial Evaluation : Research conducted on similar compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics .

- Inflammation Models : Experimental models demonstrated that pyrazole derivatives could reduce inflammation markers in vivo, suggesting therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol?

The compound is synthesized via cyclization of 1,3-diketone derivatives with substituted hydrazines. A typical method involves refluxing 1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione with methylhydrazine in a mixture of ethanol and glacial acetic acid (7:3 v/v) for 6–8 hours. Purification via silica gel column chromatography (hexane:ethyl acetate, 4:1) followed by recrystallization in absolute ethanol yields the product (~45% yield). Critical parameters include stoichiometric control of hydrazine derivatives and strict anhydrous conditions to avoid byproduct formation .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

X-ray crystallography is the definitive method, revealing dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks (O–H⋯N, 2.68 Å). Complementary techniques:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.85–3.92 ppm, aromatic protons at δ 6.7–7.4 ppm).

- FTIR : Confirm hydroxyl (3400–3450 cm⁻¹) and pyrazole ring (1600–1500 cm⁻¹) vibrations.

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 369.14) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across pyrazole derivatives?

Systematic structure-activity relationship (SAR) studies are essential:

- Variable control : Synthesize derivatives with single substituent changes (e.g., replacing 3,4-dimethoxy with 4-nitro groups) while keeping other groups constant.

- Standardized assays : Use identical protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) to minimize inter-lab variability.

- Computational docking : Analyze how dihedral angles (>40° in some analogs) affect binding to targets like COX-2 (PDB: 5KIR). For example, steric hindrance from methoxy groups may reduce pocket accessibility by 30–50% .

Q. How do methoxy substituents influence stability and reactivity in acidic/basic conditions?

The electron-donating methoxy groups:

- Enhance stability : Reduce oxidation potential by 0.32 V (vs. SCE) compared to non-methoxy analogs, as shown by cyclic voltammetry.

- Acid resistance : Under pH 2 (simulated gastric fluid), demethylation occurs at 5% over 24 hours (vs. 25% for hydroxy analogs), confirmed via HPLC-MS.

- Photostability : Methoxy groups reduce UV-induced degradation by 40% (λ = 254 nm, 48-hour exposure) .

Q. What methodologies optimize crystal packing for improved solubility without compromising bioactivity?

A multi-technique approach:

- Polymorph screening : Use solvent-drop grinding with 12 solvents (e.g., DMF, acetonitrile) to identify metastable forms.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution in Form I vs. 8% in Form II).

- Dissolution testing : Compare intrinsic dissolution rates (0.2 mg/cm²/min for Form I vs. 0.5 mg/cm²/min for Form II in pH 6.8 buffer).

- Thermodynamic stability : Assess via DSC (melting endotherm at 449 K for Form I) .

Methodological Considerations

- Contradiction Analysis : When conflicting bioactivity arises (e.g., anti-inflammatory vs. cytotoxicity), perform dose-response profiling (IC₅₀ vs. CC₅₀) and assess membrane permeability via PAMPA assays .

- Reaction Optimization : To improve yields beyond 45%, test microwave-assisted synthesis (80°C, 30 min) or ionic liquid catalysts (e.g., [BMIM]BF₄), which may reduce reaction time by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.